

Application Notes and Protocols for ZM-306416 Hydrochloride in Cell Culture

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Compound of Interest

Compound Name: ZM-306416 hydrochloride

Cat. No.: B1663696

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Introduction

ZM-306416 hydrochloride is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinases.[1][2] It primarily targets VEGFR1 (Flt) and VEGFR2 (KDR), key mediators in the VEGF signaling pathway which is crucial for angiogenesis and vasculogenesis.[1] Additionally, ZM-306416 has been shown to inhibit the Epidermal Growth Factor Receptor (EGFR) with high potency.[3][4] This dual inhibitory action on both VEGFR and EGFR signaling pathways makes ZM-306416 a valuable tool for cancer research, particularly in studying tumor growth, invasion, and angiogenesis.[5] These application notes provide detailed protocols for utilizing **ZM-306416 hydrochloride** in cell culture experiments to assess its effects on cell viability and specific signaling pathways.

Mechanism of Action

ZM-306416 hydrochloride exerts its biological effects by inhibiting the phosphorylation of key receptor tyrosine kinases. By binding to the ATP-binding site of VEGFR and EGFR, it blocks the downstream signaling cascades, including the MAPK and PI3K/Akt pathways, which are critical for cell proliferation, survival, and migration.[1]

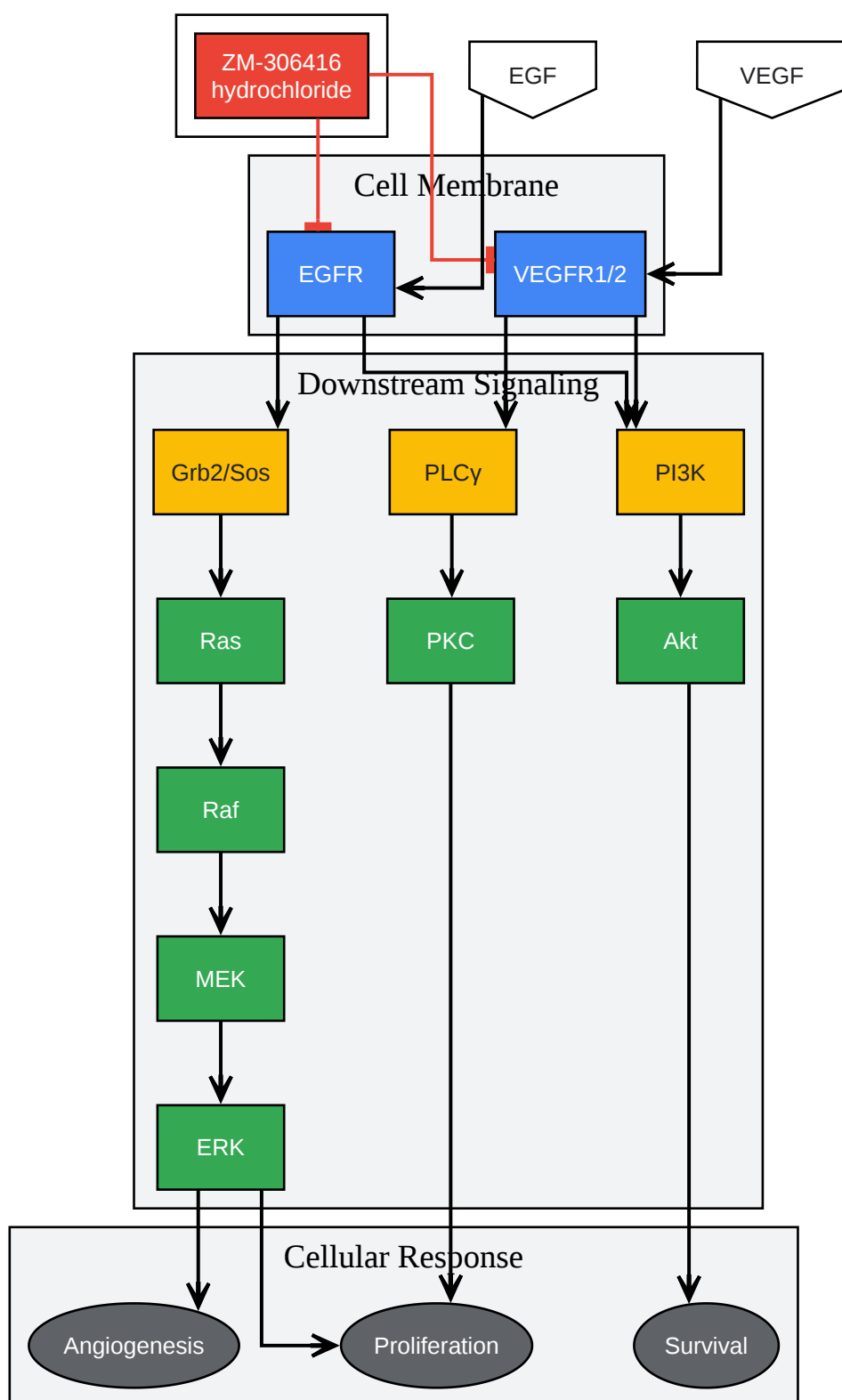
Quantitative Data Summary

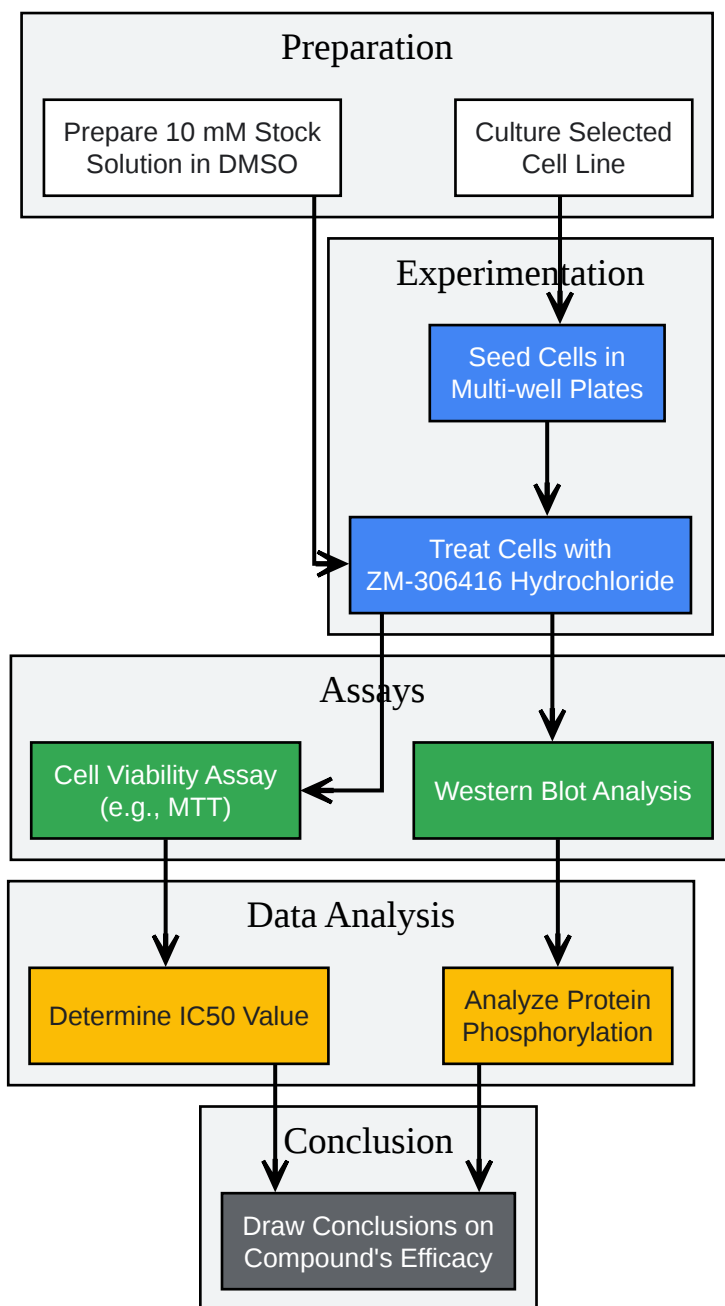
The inhibitory activity of **ZM-306416 hydrochloride** has been quantified across various kinases and cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Target/Cell Line	Assay Type	IC50 Value
VEGFR1 (Flt)	Kinase Assay	2 μ M
VEGFR2 (KDR)	Kinase Assay	100 nM[1][3]
EGFR	Kinase Assay	<10 nM[3][4]
H3255 (EGFR-addicted NSCLC)	Antiproliferative Assay	0.09 μ M[6]
HCC4011 (EGFR-addicted NSCLC)	Antiproliferative Assay	0.072 μ M[6]
A549 (wild type EGFR)	Antiproliferative Assay	>10 μ M
H2030 (wild type EGFR)	Antiproliferative Assay	>10 μ M
Abl	Kinase Assay	1.3 μ M
Src	Kinase Assay	0.33 μ M

Signaling Pathway

The following diagram illustrates the signaling pathways affected by **ZM-306416 hydrochloride**.





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